2-Fluoro-N,N-dimethyl-6-nitroaniline
CAS No.:
Cat. No.: VC13787595
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9FN2O2 |
|---|---|
| Molecular Weight | 184.17 g/mol |
| IUPAC Name | 2-fluoro-N,N-dimethyl-6-nitroaniline |
| Standard InChI | InChI=1S/C8H9FN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3 |
| Standard InChI Key | NUCZBKAYTQRBQB-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C=CC=C1F)[N+](=O)[O-] |
| Canonical SMILES | CN(C)C1=C(C=CC=C1F)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-fluoro-N,N-dimethyl-6-nitroaniline, reflects its substitution pattern on the benzene ring (Figure 1). Key features include:
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Fluorine at position 2, enhancing electrophilic substitution reactivity.
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Nitro group (-NO) at position 6, contributing to electron-withdrawing effects.
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Dimethylamino group (-N(CH)) at the para position relative to the nitro group, providing steric bulk and electron-donating resonance effects .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.17 g/mol | |
| SMILES | CN(C)C1=C(C=CC=C1F)N+[O-] | |
| InChI Key | NUCZBKAYTQRBQB-UHFFFAOYSA-N |
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves nucleophilic aromatic substitution (NAS) of 1,2-difluoro-4-nitrobenzene with dimethylamine in ethanol :
Step 1:
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Mechanism: Dimethylamine displaces the fluorine atom at position 2, facilitated by the nitro group’s electron-withdrawing effect activating the ring.
Purification: The crude product is precipitated using ice-water, followed by vacuum drying over .
Comparative Methods
Physicochemical Properties
Physical State and Solubility
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Density: ~1.1 g/cm (estimated from analog 2-fluoro-N,N-dimethylaniline) .
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, ethanol) due to nitro and dimethylamino groups .
Spectral Data
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H NMR (DMSO-): δ 7.93 (m, 2H), 6.95 (t, Hz, 1H), 3.07 (s, 6H) .
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IR: Peaks at 1520 cm (NO asymmetric stretch) and 1340 cm (NO symmetric stretch) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing tetrahydrophthalimides and hydantoins, which exhibit herbicidal activity . For example, derivatives of 2-fluoro-5-nitroaniline (a structural analog) are used in herbicides like fluthiacet-methyl .
Biochemical Probes
Its nitro group facilitates redox cycling in biochemical assays, enabling studies on enzymatic activity and oxidative stress .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wash with soap/water; seek medical help |
| Inhalation | Move to fresh air; use respirators |
| Disposal | Incinerate via hazardous waste facilities |
Comparative Analysis with Analogues
2-Fluoro-6-nitroaniline vs. 2-Fluoro-N,N-dimethyl-6-nitroaniline
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Reactivity: The dimethylamino group in the latter reduces electrophilicity at the nitrogen, altering substitution patterns compared to the non-alkylated analog .
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Solubility: Dimethyl substitution enhances solubility in organic solvents .
Regioisomeric Considerations
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